molecular formula C11H12O4 B2646288 (E)-3-[3-(2-hydroxyethoxy)phenyl]prop-2-enoic acid CAS No. 60345-98-4

(E)-3-[3-(2-hydroxyethoxy)phenyl]prop-2-enoic acid

Cat. No. B2646288
CAS RN: 60345-98-4
M. Wt: 208.213
InChI Key: VRAMGDCORZKDJD-SNAWJCMRSA-N
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Description

(E)-3-[3-(2-hydroxyethoxy)phenyl]prop-2-enoic acid, commonly known as HPP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. HPP is a non-steroidal anti-inflammatory drug (NSAID) that is structurally similar to other NSAIDs such as ibuprofen and aspirin. However, HPP has unique properties that make it a promising candidate for use in scientific research.

Mechanism of Action

The mechanism of action of HPP is not fully understood. However, it is believed that HPP works by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting the activity of COX enzymes, HPP can reduce inflammation and pain.
Biochemical and Physiological Effects:
HPP has been shown to have a number of biochemical and physiological effects. Studies have demonstrated that HPP can reduce inflammation, inhibit the growth of cancer cells, and protect neurons from damage. HPP has also been shown to have antioxidant properties, which can help to protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using HPP in lab experiments is its low toxicity. HPP has been shown to have minimal side effects and is well-tolerated by animals. Additionally, HPP is relatively easy to synthesize and can be produced in large quantities. However, one limitation of using HPP in lab experiments is its cost. HPP is a relatively expensive compound, which may limit its use in certain experiments.

Future Directions

There are a number of future directions for research on HPP. One area of interest is in the development of HPP-based drugs for the treatment of cancer and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of HPP and to identify any potential side effects. Finally, there is a need for more research on the synthesis and production of HPP, with the goal of developing more cost-effective methods for producing this compound.

Synthesis Methods

The synthesis of HPP involves the reaction of 3-bromoanisole with ethylene glycol to form 3-(2-hydroxyethoxy)anisole. This intermediate is then reacted with 3-bromoprop-2-enoic acid in the presence of a palladium catalyst to yield HPP.

Scientific Research Applications

HPP has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that HPP has anti-cancer properties and can inhibit the growth of cancer cells. HPP has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to have neuroprotective effects.

properties

IUPAC Name

(E)-3-[3-(2-hydroxyethoxy)phenyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c12-6-7-15-10-3-1-2-9(8-10)4-5-11(13)14/h1-5,8,12H,6-7H2,(H,13,14)/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRAMGDCORZKDJD-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCCO)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)OCCO)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(2-Hydroxy-ethoxy)-phenyl]-acrylic acid

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